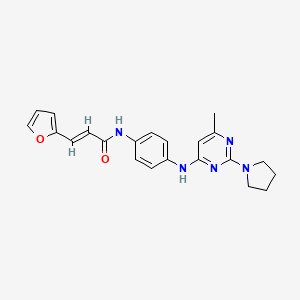

![molecular formula C9H5ClNNaO3 B2678630 Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate CAS No. 1951441-81-8](/img/structure/B2678630.png)

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a chemical compound with the CAS Number: 1951441-81-8 . It has a molecular weight of 233.59 . The compound is a white to yellow solid and is used for research purposes .

Molecular Structure Analysis

The InChI code for Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is 1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a white to yellow solid . It has a molecular weight of 233.59 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of complexes and ligands that share structural similarities or involve methodologies that could be applicable to or inspired by Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. For example:

Innovative Copper(I) Complexes : A study by Marzano et al. (2006) introduced new sodium bis(1,2,4-triazol-1-yl)acetate ligands prepared in methanol solution, leading to the synthesis of unprecedented mononuclear copper(I) complexes. These complexes showed significant in vitro antitumor activity against several human tumor cell lines, suggesting a potential application in cancer therapy (Marzano et al., 2006).

Mesoporous Silica Nanoparticles : Cao et al. (2017) developed positive-charge functionalized mesoporous silica nanoparticles for the controlled release of 2,4-dichlorophenoxy acetic acid sodium salt. This study demonstrates the environmental application of similar sodium salts in reducing leaching potential and mitigating adverse environmental effects (Cao et al., 2017).

Energetic Ionic Salts : Pang et al. (2018) synthesized a new family of energetic ionic salts featuring a 1,2,4-oxadiazole ring and amino or triazene linkages. This work, focusing on the oxidation and properties of these salts, highlights the potential for developing high-performance materials for various applications, including explosives and propellants (Pang et al., 2018).

Photocatalytic Degradation : López-Ayala et al. (2015) investigated the use of metal-doped TiO2 xerogels for the photocatalytic degradation of (2,4-Dichlorophenoxy) acetic acid sodium salt. This study underscores the environmental remediation potential of similar sodium salts in enhancing photocatalytic activity for pollutant degradation (López-Ayala et al., 2015).

Safety and Hazards

The compound has several safety precautions associated with it. It should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Orientations Futures

Benzoxazole derivatives, including Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring these activities further and developing new chemical entities for treating various diseases .

Propriétés

IUPAC Name |

sodium;2-(4-chloro-1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCVFFJHANCODZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(O2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)

![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)

![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)

![2-(4-Ethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2678559.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)

![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)

![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)

![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)